Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate
Description
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Properties
IUPAC Name |
ethyl 4-[4-(2-methoxyphenoxy)but-2-ynylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-3-22-17(20)11-10-16(19)18-12-6-7-13-23-15-9-5-4-8-14(15)21-2/h4-5,8-9H,3,10-13H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOLNSNBPPONCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC#CCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Structural Overview
The molecular structure of this compound includes several notable features:
- Ethyl Ester Group : Provides a hydrophobic character that may enhance membrane permeability.
- Amino Group : Potentially involved in hydrogen bonding with biological targets.
- Butanoyl Moiety : Contributes to the compound's overall reactivity and interaction with enzymes.
- Methoxyphenoxy Substituent : This aromatic group may facilitate interactions with proteins and receptors.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Butynyl Linkage : Reaction of 2-methoxyphenol with propargyl bromide.
- Coupling Reaction : The butynyl intermediate is then reacted with ethyl isocyanate to yield the final product.
These methods ensure high yields and purity, making the compound suitable for biological assays.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, blocking their function.
- Modulation of Signal Transduction Pathways : Interaction with cell surface receptors could alter cellular responses, particularly in metabolic pathways.
Research Findings
Recent studies have suggested that this compound may exhibit significant biological activities relevant to pharmacology:
- Anti-Diabetic Potential : Preliminary studies indicate that it may influence lipid metabolism and insulin resistance, potentially offering therapeutic benefits for diabetes and obesity.
- Protein Interactions : The structural features suggest that it could act as an inhibitor or modulator of specific protein targets, although detailed biological assays are necessary to confirm these activities.
Case Studies
Several case studies have highlighted the compound's potential applications:
- Cellular Assays : In vitro studies demonstrated that Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yla)amino)-4-oxobutanoate can significantly reduce lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
Comparative Analysis
To better understand the compound's unique attributes compared to similar compounds, the following table summarizes key structural and functional differences:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate | Contains an amino group and oxobutanoate | Simpler structure; lacks alkyne |
| Ethyl 4-(2-Methoxyphenoxy)butanamide | Features a methoxy group instead of carbamoyl | Different substituent impacting solubility |
| N-(4-Aminophenyl)-N'-(3-Carbamoylphenyl)urea | Urea linkage instead of ester | Potentially different biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)amino)-4-oxobutanoate?
- Methodological Answer : The synthesis typically involves two key steps:
Alkyne Formation : Use Sonogashira coupling to introduce the but-2-yn-1-yl moiety. For example, cesium carbonate and PhEBX (phenylethynylbenziodoxolone) in degassed CH₂Cl₂ with 4CzIPN photocatalyst (5 mol%) under blue light irradiation can promote alkyne formation .
Amide Coupling : React the alkyne intermediate with ethyl 4-amino-4-oxobutanoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : Dissolve in DMSO-d₆ to observe the methoxyphenoxy proton (δ 6.8–7.2 ppm), alkyne proton (non-equivalent), and ester carbonyl (δ 170–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in EtOAc/hexane and compare with reported analogs .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : Store at –20°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to moisture due to hydrolytic sensitivity of the ester and amide groups. Stability tests (HPLC purity >95% after 6 months) align with protocols for similar 4-oxobutanoate derivatives .
Advanced Research Questions
Q. How to design experiments to assess the compound’s biological activity in academic research?
- Methodological Answer :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or MAPK pathways) using fluorescence-based ADP-Glo™ assays.
- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive/negative strains, referencing derivatives of 4-(2-fluorophenyl)-4-oxobutanoic acid as positive controls .
- Cytokine Modulation : Evaluate IL-2/IL-8 inhibition in LPS-stimulated macrophages via ELISA, as seen in NF-κB/AP-1 pathway studies .
Q. How to address contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to resolve conformational exchange broadening in the alkyne region.
- Computational Validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate NMR shifts. Compare with crystallographic data from analogs like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Parameterize the methoxyphenoxy group’s electron-donating effects on binding affinity.
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against bioactivity data from structurally related esters .
Q. How to optimize reaction yields for scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to 4CzIPN (e.g., Ru(bpy)₃²⁺) for improved photocatalyzed alkyne coupling efficiency .
- Solvent Optimization : Replace CH₂Cl₂ with MeCN or THF to enhance solubility of intermediates.
- DoE (Design of Experiments) : Apply factorial design to evaluate temperature, catalyst loading, and stoichiometry effects on yield .
Q. What role do substituents (e.g., methoxy vs. chloro) play in the compound’s reactivity?
- Methodological Answer :
- Electrophilicity Tuning : Compare reaction rates of methoxy (electron-donating) and chloro (electron-withdrawing) analogs in amide coupling. Use Hammett plots to quantify substituent effects.
- Biological Impact : Assess how substituents alter metabolic stability using liver microsome assays, referencing ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate as a control .
Q. How to study the compound’s interactions with biological targets using biophysical methods?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure binding kinetics (ka/kd).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA or enzymes, as demonstrated in studies of NF-κB inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
